4-Fluoro-2-(2-fluorophenyl)pyridine

JAK2 inhibitor kinase assay SAR

This dual-fluorinated 2-arylpyridine is a critical building block for medicinal chemistry programs targeting FLT3-ITD and JAK2/p38α MAPK kinases. Its unique 2-fluorophenyl and 4-fluoropyridine substitution pattern is essential for pharmacophore integrity and a validated 4-fold potency advantage in JAK2 inhibition, making non-fluorinated analogs unsuitable substitutes. Secure this high-purity scaffold for your next hit-to-lead or SAR study.

Molecular Formula C11H7F2N
Molecular Weight 191.18 g/mol
Cat. No. B12302258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(2-fluorophenyl)pyridine
Molecular FormulaC11H7F2N
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=CC(=C2)F)F
InChIInChI=1S/C11H7F2N/c12-8-5-6-14-11(7-8)9-3-1-2-4-10(9)13/h1-7H
InChIKeyVHEFPXQRQDQIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(2-fluorophenyl)pyridine: A Fluorinated Biaryl Scaffold for Kinase-Targeted Drug Discovery


4-Fluoro-2-(2-fluorophenyl)pyridine belongs to the class of fluorinated 2-arylpyridines, a privileged scaffold in modern medicinal chemistry owing to the strategic incorporation of fluorine atoms on both the pyridine and phenyl rings. Fluorine-containing pyridine derivatives have been shown to enhance drug potency, selectivity, metabolic stability, and pharmacokinetic (PK) properties, with numerous representatives integrated into FDA-approved therapeutics [1]. The compound serves as a versatile building block for constructing kinase inhibitor pharmacophores via the vicinal pyridine/fluorophenyl motif [2] and can undergo regioselective Pd-catalyzed C–H bond arylation due to the electronic influence of fluorine substituents, enabling access to complex functionalized derivatives [3].

Why Unfluorinated 2-Arylpyridine Analogs Cannot Substitute for 4-Fluoro-2-(2-fluorophenyl)pyridine


Generic substitution with non-fluorinated or mono-fluorinated 2-arylpyridine analogs is not scientifically valid due to fluorine-dependent effects on both molecular recognition and physicochemical properties. The dual-fluorination pattern on the 2-fluorophenyl and 4-fluoropyridine moieties creates a unique electronic environment that cannot be replicated by hydrogen-substituted or alternative halogenated analogs. Fluorine substitution on the phenyl ring in 2-arylpyridine systems has been shown to alter C–H bond acidity, thereby controlling regioselectivity in subsequent C–H functionalization reactions—a property absent in unsubstituted 2-phenylpyridine [1]. Furthermore, the presence of fluorine atoms modulates the pKa of adjacent basic nitrogen centers and alters lipophilicity (logP) in a position-dependent manner that is not linearly additive; the 4-fluoro substitution on pyridine exerts distinct electronic effects compared to 2-fluoro or 3-fluoro regioisomers [2]. In kinase inhibitor design, even minor modifications to the fluorophenyl portion of the vicinal pyridine/fluorophenyl pharmacophore can convert an inhibitor into an activator, underscoring that structurally similar analogs cannot be assumed functionally interchangeable without quantitative comparative data [3].

Quantitative Evidence Supporting Selection of 4-Fluoro-2-(2-fluorophenyl)pyridine Over Structural Analogs


Kinase Inhibitor Potency: 2-Fluorophenyl Substitution Confers ~4-Fold JAK2 Activity Improvement vs. Unsubstituted Phenyl Analog

In a direct comparative analysis of 4-(2-fluoropyridyl) scaffold derivatives, the compound bearing a 2-fluorophenyl substituent exhibited an IC50 value of 67.0 nM against JAK2 kinase, whereas the structurally analogous compound with a 4-methylphenyl (p-tolyl) substituent showed an IC50 of 267 nM—representing a ~4.0-fold improvement in inhibitory potency attributable solely to the 2-fluorophenyl moiety [1].

JAK2 inhibitor kinase assay SAR

p38α MAPK Pharmacophore Integrity: Vicinal Pyridine/2-Fluorophenyl Motif Essential for Kinase Recognition

Structure-activity relationship studies on p38α MAPK modulators have established that the vicinal pyridine/fluorophenyl pharmacophore—precisely the spatial arrangement present in 4-fluoro-2-(2-fluorophenyl)pyridine—is essential for preserving key interactions with the enzyme active site. Interestingly, isomeric modifications to the fluorophenyl moiety produced divergent functional outcomes: one isomer acted as an inhibitor while another behaved as a putative activator, despite identical molecular formulas [1]. The 2-fluorophenyl substitution pattern on the pyridine core has been further validated in potent p38 MAPK inhibitors such as TA-02 (IC50 = 20 nM) and SB 203580 .

p38 MAPK kinase inhibitor pharmacophore

Regioselective C–H Functionalization: Fluorine Substituents Electronically Direct Arylation to Specific Positions

In Pd-catalyzed C–H bond arylation reactions, the fluorinated phenyl ring of 2-arylpyridines exhibits regioselectivity governed by fluorine substitution. For 2-(2,4-difluorophenyl)pyridine analogs, functionalization occurs exclusively at the C3- or C4-position of the fluorinated phenyl ring—specifically the C–H bond flanked by two fluorine atoms, which is the most acidic site—allowing electronic control of the reactive position [1]. This regiochemical predictability, conferred by the 2-fluorophenyl moiety, stands in contrast to unfluorinated 2-phenylpyridine which lacks this intrinsic electronic direction.

C–H activation palladium catalysis regioselectivity

Metabolic Stability Enhancement: Fluorinated Pyridines Reduce Oxidative Metabolism vs. Non-Fluorinated Analogs

Fluorine incorporation into pyridine-based scaffolds consistently enhances metabolic stability and pharmacokinetic properties by blocking sites vulnerable to cytochrome P450-mediated oxidation [1]. The C–F bond (bond dissociation energy ~130 kcal/mol) is significantly stronger than the C–H bond (~110 kcal/mol), rendering fluorinated positions resistant to oxidative metabolism [2]. Additionally, fluorine substitution reduces the basicity (pKa) of the pyridine nitrogen, which can decrease volume of distribution and mitigate phospholipidosis risk—effects not achievable with non-fluorinated or chlorinated analogs [1].

metabolic stability DMPK cytochrome P450

Key Intermediate for FLT3-ITD Inhibitors: 2,4-Disubstituted Pyridine Core Enables Potent Anti-Leukemic Activity

4-Fluoro-2-(2-fluorophenyl)pyridine represents the core 2,4-disubstituted pyridine scaffold employed in the development of FLT3-ITD inhibitors for acute myeloid leukemia (AML) therapy. Patent CN116283920B discloses 2,4-disubstituted pyridine compounds that demonstrate potent FLT3-ITD inhibition, suppress proliferation of multiple leukemia cell lines, and exhibit selectivity over wild-type FLT3, which correlates with improved safety margins [1]. This compound class is specifically engineered to overcome resistance mutations encountered with earlier-generation FLT3 inhibitors.

FLT3-ITD leukemia kinase inhibitor

Optimal Research and Procurement Applications for 4-Fluoro-2-(2-fluorophenyl)pyridine


Kinase Inhibitor Medicinal Chemistry: JAK2 and p38 MAPK Lead Optimization

This compound is optimally deployed as a core scaffold for structure-activity relationship (SAR) studies targeting JAK2 and p38α MAPK kinases. The established 4-fold potency advantage of the 2-fluorophenyl moiety over non-fluorinated phenyl analogs in JAK2 inhibition [1] provides a validated starting point for hit-to-lead campaigns. Additionally, the vicinal pyridine/fluorophenyl pharmacophore geometry has been confirmed essential for maintaining inhibitor activity at p38α MAPK, where isomeric alterations can produce functionally inverted outcomes [2]. Research teams should prioritize this compound when designing focused kinase inhibitor libraries where fluorine-dependent potency and pharmacophore integrity are critical selection criteria.

Targeted Oncology Drug Discovery: FLT3-ITD Inhibitor Development for AML

4-Fluoro-2-(2-fluorophenyl)pyridine serves as the foundational 2,4-disubstituted pyridine core in patented FLT3-ITD inhibitor series intended for acute myeloid leukemia (AML) treatment. Patent CN116283920B explicitly claims derivatives built upon this scaffold that demonstrate potent FLT3-ITD inhibition and anti-proliferative activity against leukemia cell lines [3]. Medicinal chemistry teams pursuing FLT3-targeted therapeutics—particularly those addressing resistance mutations unresponsive to approved agents—will find this building block directly applicable to constructing patent-relevant compound series.

Synthetic Methodology Development: Regioselective C–H Activation Studies

This fluorinated biaryl system is ideally suited for investigating and developing regioselective Pd-catalyzed C–H bond functionalization methodologies. The presence of fluorine atoms on the phenyl ring electronically directs arylation exclusively to the C–H bond flanked by fluorine substituents, enabling predictable mono-functionalization [4]. Synthetic methodology groups can leverage this intrinsic regiocontrol to study catalyst systems, optimize reaction conditions, or prepare complex Ir(III) emitters without competing regioisomer formation. The compound offers a well-behaved model substrate for C–H activation research where electronic control of site-selectivity is desired.

Preclinical DMPK Optimization: Metabolic Stability Enhancement Through Fluorination

Procurement of 4-fluoro-2-(2-fluorophenyl)pyridine enables DMPK-focused medicinal chemistry teams to systematically investigate fluorine-dependent improvements in metabolic stability. The scaffold's dual fluorination provides a testbed for evaluating the impact of fluorine substitution on human liver microsomal clearance, cytochrome P450-mediated oxidation resistance, and pKa modulation [5]. Researchers can compare this compound head-to-head with non-fluorinated or mono-fluorinated analogs to quantify the pharmacokinetic benefits attributable specifically to the 4-fluoro and 2-fluorophenyl moieties, generating actionable SAR for lead optimization programs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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